molecular formula C18H13N5O4 B3837578 6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B3837578
M. Wt: 363.3 g/mol
InChI Key: WYDWQCYYEGEIOE-UHFFFAOYSA-N
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Description

6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological and pharmacological properties. This compound is part of the pyrano[2,3-c]pyrazole family, known for their wide range of applications in medicinal chemistry.

Properties

IUPAC Name

6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c1-10-15-16(13-7-8-14(26-13)23(24)25)12(9-19)17(20)27-18(15)22(21-10)11-5-3-2-4-6-11/h2-8,16H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDWQCYYEGEIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot multicomponent reaction. This method includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This approach is favored for its high yields (85–90%), straightforward protocol, and environmentally friendly conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction method mentioned above can be adapted for larger-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrofuran moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human Chk1 kinase, which plays a crucial role in cell cycle regulation . Additionally, docking studies have revealed its binding affinity to human epidermal growth factor receptor protein, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-3-methyl-4-(5-nitrofuran-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of a pyrano[2,3-c]pyrazole core with a nitrofuran moiety. This structure imparts a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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